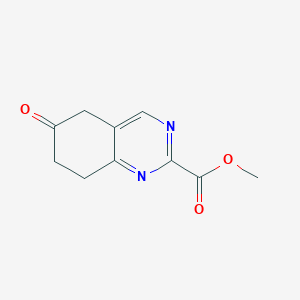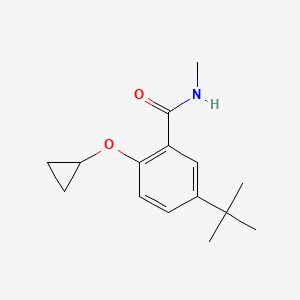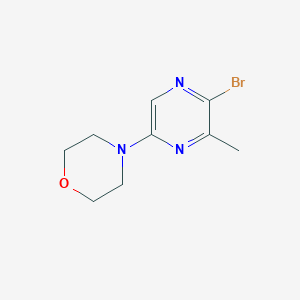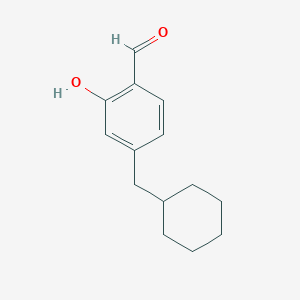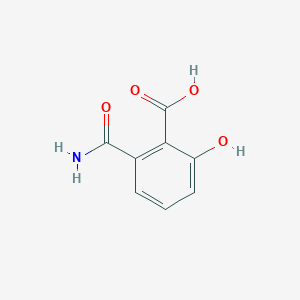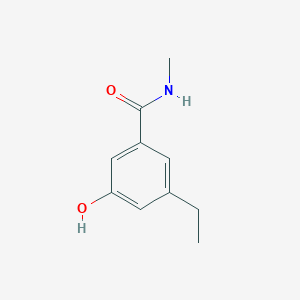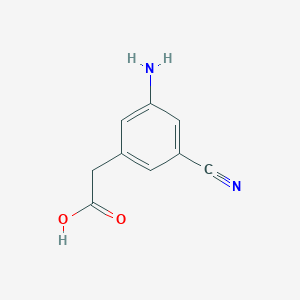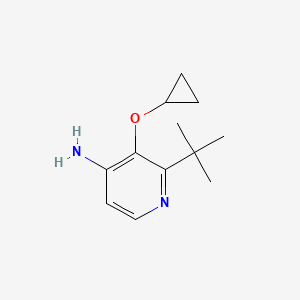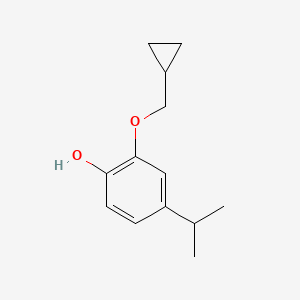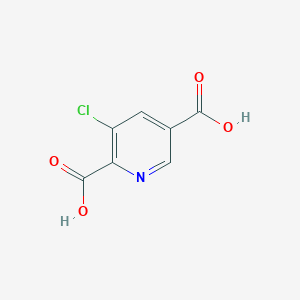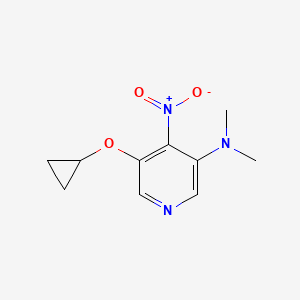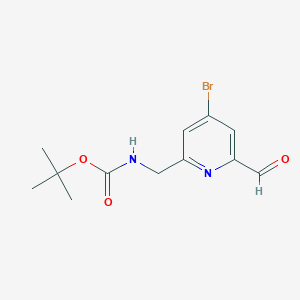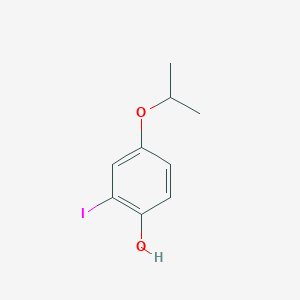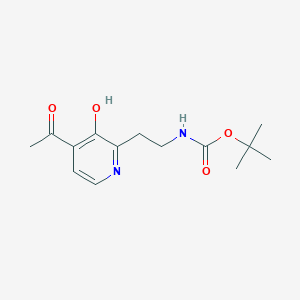
Tert-butyl 2-(4-acetyl-3-hydroxypyridin-2-YL)ethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(4-acetyl-3-hydroxypyridin-2-yl)ethylcarbamate: is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with an acetyl group and a hydroxyl group, making it a versatile intermediate for further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-acetyl-3-hydroxypyridin-2-yl)ethylcarbamate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation of the pyridine ring using oxidizing agents like potassium permanganate or hydrogen peroxide.
Carbamate Formation: The final step involves the reaction of the hydroxylated pyridine derivative with tert-butyl chloroformate and a base such as triethylamine to form the carbamate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
Chemistry:
Intermediate for Synthesis: Tert-butyl 2-(4-acetyl-3-hydroxypyridin-2-yl)ethylcarbamate serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators of biological pathways.
Industry:
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of tert-butyl 2-(4-acetyl-3-hydroxypyridin-2-yl)ethylcarbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the acetyl and hydroxyl groups allows for hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s efficacy and selectivity.
類似化合物との比較
- Tert-butyl 2-hydroxy-2-(4-pyridinyl)ethylcarbamate
- Tert-butyl 2-(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-yl)ethylcarbamate
- Tert-butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate
Uniqueness: Tert-butyl 2-(4-acetyl-3-hydroxypyridin-2-yl)ethylcarbamate is unique due to the presence of both acetyl and hydroxyl groups on the pyridine ring, which provides distinct reactivity and potential for diverse chemical transformations. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate for specialized applications.
特性
分子式 |
C14H20N2O4 |
|---|---|
分子量 |
280.32 g/mol |
IUPAC名 |
tert-butyl N-[2-(4-acetyl-3-hydroxypyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-9(17)10-5-7-15-11(12(10)18)6-8-16-13(19)20-14(2,3)4/h5,7,18H,6,8H2,1-4H3,(H,16,19) |
InChIキー |
QBQUQNCLLYJONX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=NC=C1)CCNC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine](/img/structure/B14847490.png)
